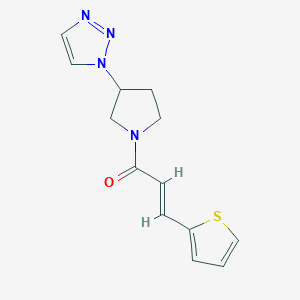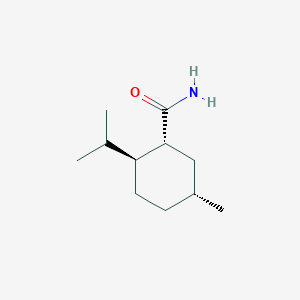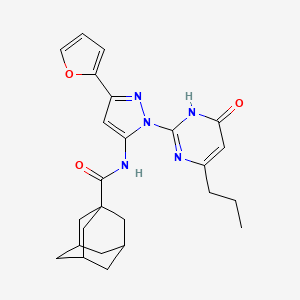![molecular formula C17H23N5O2 B2906277 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine CAS No. 2415535-01-0](/img/structure/B2906277.png)
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts such as [Pd(dppf)Cl2]·CH2Cl2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and are known for their fluorescent properties, making them useful in optical applications.
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These derivatives are used as substrates for the preparation of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles: These compounds are valuable synthetic building blocks for the assembly of various fused and functionalized heterocyclic structures.
Uniqueness
The uniqueness of 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications and a valuable starting material for the synthesis of new molecules with potential therapeutic benefits.
Properties
IUPAC Name |
[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13-11-14-16(18-5-8-22(14)19-13)21-9-10-24-15(12-21)17(23)20-6-3-2-4-7-20/h5,8,11,15H,2-4,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPMAKMOFZIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCOC(C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-phenylpropanamide](/img/structure/B2906196.png)

![2,3-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2906202.png)
![2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2906203.png)
![2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2906205.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2906207.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2906210.png)




